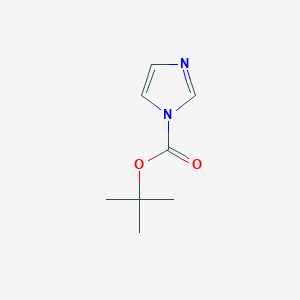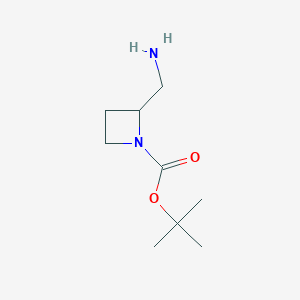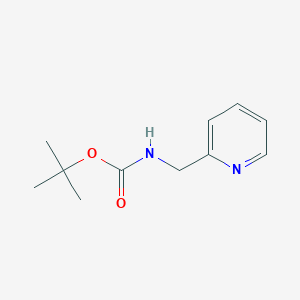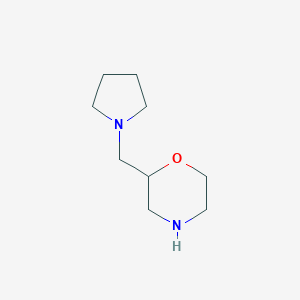![molecular formula C15H10ClN3O2S B153160 1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 138226-16-1](/img/structure/B153160.png)
1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a chemical compound that has shown promising results in scientific research applications. It is a thiazolo-benzimidazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is not fully understood. However, it has been suggested that it acts by inhibiting certain enzymes or proteins involved in cancer cell growth, microbial growth, or inflammation.
Effets Biochimiques Et Physiologiques
1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole in lab experiments is its broad spectrum of activity against cancer cells, bacteria, and fungi. It also has anti-inflammatory and antioxidant properties, which make it a promising compound for further research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models to assess its potential for use in humans. Additionally, it could be studied for its potential use in combination with other anticancer, antimicrobial, or anti-inflammatory agents. Finally, it could be studied for its potential use in other diseases or conditions that involve oxidative stress.
Méthodes De Synthèse
The synthesis of 1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been carried out using various methods. One of the commonly used methods involves the reaction of 2-chloro-5-nitroaniline with thiourea in the presence of a base. The resulting intermediate is then treated with 4-formylbenzoic acid, which leads to the formation of the final product. Other methods include the reaction of 2-chloro-5-nitroaniline with thiosemicarbazide or 2-mercaptobenzimidazole.
Applications De Recherche Scientifique
1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has shown promising results in scientific research applications. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its antimicrobial properties and has shown activity against various bacteria and fungi. In addition, it has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
Propriétés
Numéro CAS |
138226-16-1 |
|---|---|
Nom du produit |
1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole |
Formule moléculaire |
C15H10ClN3O2S |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
1-(2-chloro-5-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H10ClN3O2S/c16-11-6-5-9(19(20)21)7-10(11)15-18-13-4-2-1-3-12(13)17-14(18)8-22-15/h1-7,15H,8H2 |
Clé InChI |
MYXKHRSTGNIYQC-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
SMILES canonique |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Synonymes |
1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benz imidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)









